1-(3-chlorophenyl)-1H-pyrazol-3-amine

Catalog No.
S9073471
CAS No.
65740-38-7
M.F
C9H8ClN3
M. Wt
193.63 g/mol
Availability
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1-(3-chlorophenyl)-1H-pyrazol-3-amine

CAS Number

65740-38-7

Product Name

1-(3-chlorophenyl)-1H-pyrazol-3-amine

IUPAC Name

1-(3-chlorophenyl)pyrazol-3-amine

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

InChI

InChI=1S/C9H8ClN3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12-13/h1-6H,(H2,11,12)

InChI Key

YDUASLIZTNJBLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CC(=N2)N

1-(3-chlorophenyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole class of heterocyclic compounds, characterized by a five-membered ring containing two nitrogen atoms. This specific compound features a 3-chlorophenyl group attached to the pyrazole ring, which contributes to its unique chemical properties and potential biological activities. Pyrazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their ability to interact with various biological targets and their stability under different conditions .

  • Oxidation: This compound can be oxidized to form corresponding pyrazole N-oxides using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can yield hydrazine derivatives, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The chlorine atom in the 3-chlorophenyl group can be replaced by various nucleophiles (e.g., amines or thiols) through nucleophilic substitution reactions, often requiring a base like sodium hydroxide.

The versatility of these reactions makes 1-(3-chlorophenyl)-1H-pyrazol-3-amine a valuable intermediate for synthesizing more complex molecules.

Research indicates that 1-(3-chlorophenyl)-1H-pyrazol-3-amine exhibits significant biological activity, particularly as an enzyme inhibitor. It has been explored for its potential therapeutic effects against various diseases, including cancer and inflammatory conditions. The compound's ability to modulate enzyme activity suggests it may play a role in drug development, particularly in creating new treatments for chronic illnesses .

The synthesis of 1-(3-chlorophenyl)-1H-pyrazol-3-amine typically involves the condensation of hydrazines with β-diketones or equivalent compounds. A common synthetic route includes:

  • Reagents: The reaction usually employs 3-chlorophenylhydrazine and a suitable ketone, such as 3-methyl-2-butanone.
  • Conditions: The reaction is conducted under acidic conditions (e.g., using acetic acid) at elevated temperatures to facilitate cyclization and formation of the pyrazole ring.
  • Purification: The product is purified through crystallization from appropriate solvents to achieve high purity .

This method can be adapted for industrial production, optimizing conditions for higher yields while minimizing environmental impact.

The applications of 1-(3-chlorophenyl)-1H-pyrazol-3-amine span multiple fields:

  • Medicinal Chemistry: It serves as a lead compound in drug discovery due to its potential anti-inflammatory and anticancer properties.
  • Material Science: Its unique chemical structure allows it to be used in developing new materials with specific electronic and optical properties.
  • Agriculture: Pyrazole derivatives are explored for use as agrochemicals owing to their biological activity against pests and diseases .

Studies on the interactions of 1-(3-chlorophenyl)-1H-pyrazol-3-amine with biological macromolecules have revealed its potential to modulate protein activities. These interactions are crucial for understanding its mechanism of action and therapeutic potential. Although specific targets remain partially elucidated, ongoing research aims to clarify how this compound influences various biochemical pathways .

Several compounds share structural similarities with 1-(3-chlorophenyl)-1H-pyrazol-3-amine, including:

Compound NameStructure TypeUnique Properties
1-(4-Chlorophenyl)-1H-pyrazol-3-aminePyrazole derivativeDifferent substitution pattern; explored for similar applications.
5-Methyl-1H-pyrazol-3-aminePyrazole derivativeExhibits distinct biological activity; used in different synthetic routes.
1-(3-Chlorophenyl)piperazinePiperazine derivativePsychoactive properties; used primarily in research settings.

Uniqueness

The uniqueness of 1-(3-chlorophenyl)-1H-pyrazol-3-amine lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to similar compounds. Its versatility in applications ranging from medicinal chemistry to materials science further highlights its significance in ongoing research efforts .

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

193.0406750 g/mol

Monoisotopic Mass

193.0406750 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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